Product packaging for 5-fluoro-4-methyl-1H-indole(Cat. No.:CAS No. 1258873-45-8)

5-fluoro-4-methyl-1H-indole

Cat. No.: B3186597
CAS No.: 1258873-45-8
M. Wt: 149.16 g/mol
InChI Key: LQWFBFDDRPYYTG-UHFFFAOYSA-N
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Description

5-Fluoro-4-methyl-1H-indole is a fluorinated heterocyclic building block designed for research and development in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure in medicinal chemistry, known for its prevalence in biologically active compounds and natural products . The strategic incorporation of a fluorine atom and a methyl group on the indole core is intended to modulate the compound's electronic properties, lipophilicity, and metabolic stability, making it a valuable intermediate for creating novel therapeutic agents . This compound serves as a key synthetic precursor for developing potential pharmaceuticals. Research into analogous fluoro-indole derivatives has demonstrated significant broad-spectrum biological activities, including antibacterial and antibiofilm effects against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA) . Furthermore, similar structures are explored as inhibitors of viral proteases, such as the SARS-CoV-2 3CLpro, and in the synthesis of antifungal agents with potency comparable to established drugs like Fluconazole . The structural features of this compound make it a promising candidate for researchers working in these areas to build upon existing structure-activity relationship (SAR) studies . The compound is for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can utilize this scaffold to synthesize new chemical entities for screening against biological targets, investigating mechanisms of action, and optimizing pharmacokinetic properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8FN B3186597 5-fluoro-4-methyl-1H-indole CAS No. 1258873-45-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-4-methyl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN/c1-6-7-4-5-11-9(7)3-2-8(6)10/h2-5,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQWFBFDDRPYYTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1C=CN2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 5 Fluoro 4 Methyl 1h Indole and Analogues

Strategies for Indole (B1671886) Ring Formation with Specific Substituents

The direct construction of the 5-fluoro-4-methyl-1H-indole skeleton can be approached through adaptations of classical methods or by employing modern cyclization techniques. The choice of strategy often depends on the availability of starting materials and the desired efficiency of the synthetic route.

Adaptations of Classical Indole Syntheses (e.g., Fischer Indole Synthesis)

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most widely used methods for indole synthesis. acs.orgmdpi.com The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from a substituted phenylhydrazine (B124118) and an aldehyde or ketone. acs.orgmdpi.com For the synthesis of this compound, a plausible adaptation of the Fischer indole synthesis would involve the reaction of (4-fluoro-3-methylphenyl)hydrazine (B13088720) with a suitable carbonyl compound, such as acetaldehyde (B116499) or its synthetic equivalent, under acidic conditions. The general mechanism proceeds through the formation of a phenylhydrazone, which then undergoes a acs.orgacs.org-sigmatropic rearrangement followed by the elimination of ammonia (B1221849) to yield the aromatic indole ring. wikipedia.org

While direct examples for this compound are not prevalent in the literature, the synthesis of analogous compounds such as 5-fluoroindole (B109304) has been well-documented using this method, starting from 4-fluorophenylhydrazine and ethyl pyruvate (B1213749). diva-portal.orgresearchgate.net The robustness and scalability of the Fischer indole synthesis make it an attractive approach. diva-portal.org

Table 1: Conceptual Adaptation of Fischer Indole Synthesis for this compound

Starting PhenylhydrazineCarbonyl CompoundAcid Catalyst (Example)Product
(4-fluoro-3-methylphenyl)hydrazineAcetaldehydePolyphosphoric acidThis compound

A modern variation of the Fischer indole synthesis involves a palladium-catalyzed cross-coupling of aryl bromides with hydrazones, which can expand the scope and accessibility of the necessary precursors. wikipedia.org

Modern Cyclization Approaches for Substituted Indoles

Modern organic synthesis has introduced a variety of cyclization reactions that offer alternative pathways to substituted indoles, often with improved regioselectivity and functional group tolerance. These methods typically involve the formation of key carbon-carbon or carbon-nitrogen bonds in the final ring-closing step.

One such strategy is the reductive cyclization of a suitably substituted nitroarene. For instance, a scalable synthesis of 6-chloro-5-fluoroindole (B46869) has been achieved starting from 3-chloro-4-fluoro-6-methylnitrobenzene. tsijournals.com This approach involves the reaction of the nitro compound with N,N-dimethylformamide di-isopropyl acetal (B89532) to form an enamine, which then undergoes a reductive cyclization using iron in acetic acid to furnish the indole ring. tsijournals.com A similar strategy could be envisioned for the synthesis of this compound, starting from 2,3-disubstituted nitrobenzenes.

Another powerful modern approach is the palladium-catalyzed cyclization of 2-alkynylanilines. rsc.org This method allows for the construction of the indole ring with substituents at various positions. The synthesis of the required 2-alkynylaniline precursors can often be achieved through Sonogashira cross-coupling reactions.

A patent for the synthesis of 5-bromo-4-fluoro-1H-indazole, a related heterocyclic system, highlights a three-step synthesis commencing with 3-fluoro-2-methylaniline (B146951). google.com This starting material is particularly relevant as it possesses the requisite 4-fluoro and 3-methyl substitution pattern that would translate to the desired 5-fluoro and 4-methyl substitution in an indole synthesis. A hypothetical modern cyclization approach for this compound could therefore involve the transformation of 3-fluoro-2-methylaniline into a suitable precursor for an intramolecular cyclization.

Regioselective Functionalization of the Indole Core

An alternative to constructing the indole ring with the desired substituents in place is the regioselective functionalization of a pre-formed indole core. This approach is particularly valuable for late-stage modifications of complex molecules. The challenge lies in controlling the position of the new substituent, as the indole ring has multiple reactive sites.

Introduction of Fluorine via Fluorination and Deoxyfluorination Reactions

The introduction of a fluorine atom onto the indole scaffold can be accomplished through direct fluorination of the pre-formed indole ring or by constructing the ring from a fluorine-containing precursor. Deoxyfluorination is a key strategy for the latter approach, converting a hydroxyl group into a fluorine atom. For example, the synthesis of 5-fluoroindole can start from 4-nitrophenol, which is converted to 4-fluoronitrobenzene via a deoxyfluorination reaction before being elaborated into the indole ring system. diva-portal.org

Anodic fluorination represents another method, where N-acetyl-3-substituted indoles can be electrochemically fluorinated to yield difluorinated dihydroindoles, which can then be converted to monofluoroindoles. researchgate.net

Electrophilic Fluorination Strategies

Electrophilic fluorination is a direct method for introducing fluorine into organic molecules using reagents that deliver an electrophilic fluorine species ("F+"). wikipedia.org Common reagents for this purpose include N-fluorobenzenesulfonimide (NFSI) and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), known as Selectfluor®. wikipedia.orgbrynmawr.edu

The primary challenge in the electrophilic fluorination of the indole core is controlling the regioselectivity. The pyrrole (B145914) ring of indole is highly electron-rich, and electrophilic attack typically occurs preferentially at the C3 position. acs.org For instance, the reaction of indoles with Selectfluor often leads to 3-fluorinated products or 3,3-difluorinated intermediates. researchgate.netacs.org Achieving selective fluorination at the C5 position of the benzene (B151609) ring of a 4-methyl-1H-indole substrate via direct electrophilic fluorination is challenging and generally requires the C3 position to be blocked or the use of directing group strategies.

Fluorinating AgentCommon AbbreviationType
N-fluorobenzenesulfonimideNFSIElectrophilic N-F Reagent
1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)Selectfluor®Electrophilic N-F Reagent
Directed C-H Fluorination

To overcome the inherent regioselectivity challenges of indole functionalization, directed C-H activation strategies have been developed. These methods utilize a directing group temporarily installed on the indole, typically at the N1 position, to guide a metal catalyst to a specific C-H bond on the benzene ring. While C-H activation at the C2 and C7 positions is more common, strategies for C4 functionalization have also been reported. nih.govsemanticscholar.org

For example, a ruthenium-catalyzed reaction employing an aldehyde group as a director has been used for the regioselective functionalization of the C4 position of indole. nih.govresearchgate.net Similarly, copper-catalyzed methods using directing groups like 8-aminoquinoline (B160924) have been shown to fluorinate C-H bonds in heterocyclic systems. nih.gov Although a direct application for the C5-fluorination of a 4-methylindole (B103444) is not commonly reported, these principles demonstrate the potential for directing-group strategies to achieve site-selective fluorination on the indole's carbocyclic ring.

C-F Bond Activation and Defluorination Methodologies

C-F bond activation provides an alternative synthetic route, starting from a polyfluorinated precursor and selectively removing fluorine atoms. rsc.org This can be particularly useful when the desired monofluorinated compound is difficult to access directly. The activation and functionalization of strong C-F bonds is a significant challenge in chemistry. rsc.orgnih.gov

Methodologies for selective hydrodefluorination or hydroxydefluorination have been developed. rsc.org Transition-metal-free photochemical methods have also been shown to enable selective C–F bond activation. rsc.org In the context of synthesizing this compound, one could envision a strategy starting from a di- or tri-fluorinated 4-methylindole derivative, followed by a regioselective defluorination reaction to yield the target molecule. The reactivity of C-F bonds can differ based on their position on the aromatic ring, potentially allowing for selective cleavage. nih.gov

Methyl Group Incorporation Strategies and Positional Selectivity

Direct, regioselective methylation of a pre-formed 5-fluoroindole at the C4 position is synthetically challenging due to the typical reactivity patterns of the indole nucleus, which favor substitution on the pyrrole ring. Therefore, the most effective and common strategy for synthesizing this compound is to incorporate the methyl and fluoro substituents on the benzene ring precursor before the indole ring is formed.

Two classical named reactions are particularly well-suited for this approach:

Fischer Indole Synthesis : This method involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone. wikipedia.orgthermofisher.com To synthesize the target compound, one would start with (4-fluoro-3-methylphenyl)hydrazine, which is then condensed with a suitable carbonyl compound (e.g., pyruvate to be followed by decarboxylation) to cyclize into the this compound core. diva-portal.orgbyjus.comorganic-chemistry.org The regioselectivity of the cyclization is generally reliable, leading to the desired isomer. nih.gov

Leimgruber-Batcho Indole Synthesis : As mentioned previously, this two-step process starts with an o-nitrotoluene derivative. clockss.orgwikipedia.orgresearchgate.net The synthesis of this compound would begin with 5-fluoro-4-methyl-2-nitrotoluene. This precursor ensures that the fluorine and methyl groups are locked into the desired C5 and C4 positions, respectively, in the final indole product. This method is often high-yielding and uses readily available starting materials. wikipedia.org

Indole SynthesisKey Precursor for this compoundKey Features
Fischer Indole Synthesis(4-fluoro-3-methylphenyl)hydrazineAcid-catalyzed cyclization of a hydrazone. wikipedia.org
Leimgruber-Batcho Synthesis5-fluoro-4-methyl-2-nitrotolueneTwo-step process: enamine formation then reductive cyclization. wikipedia.org

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to design chemical processes that are environmentally benign, reducing waste and energy consumption. nih.gov These principles can be applied to the synthesis of this compound.

For classical methods like the Fischer indole synthesis, green improvements include the use of microwave irradiation to accelerate the reaction and reduce energy use. organic-chemistry.org The use of recyclable or less hazardous acid catalysts, such as solid acids or ionic liquids, can also make the process more sustainable. organic-chemistry.org One-pot syntheses, where the intermediate hydrazone is not isolated, contribute to atom economy and reduce waste. thermofisher.com

In the Leimgruber-Batcho synthesis, green approaches could involve using safer reducing agents for the cyclization step or employing catalytic transfer hydrogenation. The use of greener solvents, such as ethanol (B145695) or water (where possible), instead of more hazardous organic solvents, is another key aspect of making these syntheses more environmentally friendly. nih.gov The development of catalytic, metal-free C-H functionalization and fluorination reactions also aligns with green chemistry goals by improving atom economy and avoiding the need for pre-functionalized substrates.

Synthetic Challenges and Future Perspectives in Fluoro-Methyl Indole Synthesis

The synthesis of specifically substituted indoles like this compound presents several challenges, primarily concerning regioselectivity and the introduction of the desired functional groups onto the benzene ring of the indole core. However, emerging synthetic methodologies offer promising solutions to these challenges and pave the way for more efficient and versatile routes to these valuable compounds.

Synthetic Challenges:

Harsh Reaction Conditions: Some traditional indole syntheses require harsh acidic or basic conditions and high temperatures, which can be incompatible with sensitive functional groups on the starting materials or the indole product itself. thieme-connect.com

Limited Availability of Starting Materials: The synthesis of complex indoles can be hampered by the commercial availability or the lengthy synthesis of the required substituted anilines or nitrotoluenes.

Future Perspectives:

The field of organic synthesis is continuously evolving, with new methods that promise to overcome the limitations of classical approaches. For the synthesis of fluoro-methyl indoles, several areas of research are particularly promising:

Transition Metal-Catalyzed C-H Activation: One of the most significant recent advancements in organic synthesis is the development of transition metal-catalyzed C-H activation. researchgate.netresearchgate.net This strategy allows for the direct functionalization of C-H bonds, which were previously considered unreactive. For indole synthesis, this opens up the possibility of introducing substituents at specific positions on the pre-formed indole nucleus. nih.gov For example, rhodium-catalyzed reactions have shown promise for the selective functionalization of the C4 position of the indole ring. rsc.org Future developments in this area could lead to methods for the direct and selective methylation and fluorination of the indole core, bypassing the need for multi-step syntheses starting from pre-functionalized precursors.

Advanced Fluorination Methods: The development of new fluorinating reagents and methods is a rapidly advancing field. nih.govresearchgate.net Modern electrophilic fluorinating reagents, such as Selectfluor, are more user-friendly and selective than traditional reagents. acs.org The combination of these reagents with transition metal catalysis is enabling the late-stage fluorination of complex molecules with high precision. nih.gov This could provide a future pathway to synthesize this compound by first synthesizing 4-methyl-1H-indole and then selectively introducing the fluorine atom at the C5 position.

Photoredox and Electrocatalysis: The use of visible light photoredox catalysis and electrocatalysis offers milder and more sustainable alternatives to traditional synthetic methods. These techniques can generate highly reactive intermediates under gentle conditions, enabling new types of bond formations. The application of these methods to indole synthesis and functionalization is an active area of research that could lead to more efficient and environmentally friendly routes to compounds like this compound.

Advanced Spectroscopic and Structural Characterization of 5 Fluoro 4 Methyl 1h Indole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. For 5-fluoro-4-methyl-1H-indole, a suite of NMR experiments including ¹H, ¹³C, and ¹⁹F NMR would be required for a complete assignment of all atoms.

¹H NMR for Proton Environment Analysis

The ¹H NMR spectrum would provide information on the number of distinct proton environments, their chemical shifts (δ), spin-spin coupling patterns (J), and integration. The expected signals for this compound would include:

A broad singlet for the N-H proton of the indole (B1671886) ring, typically found downfield.

Signals for the aromatic protons on the benzene (B151609) and pyrrole (B145914) rings. The substitution pattern (fluorine at C5, methyl at C4) would lead to specific splitting patterns for H2, H3, H6, and H7, influenced by both proton-proton and proton-fluorine couplings.

A singlet for the methyl (CH₃) group protons at C4, shifted downfield due to its attachment to the aromatic ring.

A hypothetical data table for the expected ¹H NMR signals is presented below.

ProtonChemical Shift (δ, ppm) (Predicted)Multiplicity (Predicted)Coupling Constant (J, Hz) (Predicted)
NH -110.5 - 11.5br s-
H -27.2 - 7.4m-
H -36.4 - 6.6m-
CH ₃-42.3 - 2.5s-
H -66.9 - 7.1ddJ(H-F), J(H-H)
H -77.1 - 7.3dJ(H-H)

¹³C NMR for Carbon Skeleton Elucidation

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom produces a distinct signal. The chemical shifts are indicative of the carbon's hybridization and electronic environment. For this compound, the spectrum would show nine distinct signals corresponding to the nine carbon atoms. The carbon atom directly bonded to the fluorine (C5) would appear as a doublet due to ¹³C-¹⁹F coupling, which is a key identifying feature. The chemical shift of C5 would also be significantly shifted downfield.

A table of predicted ¹³C NMR chemical shifts is provided for illustrative purposes.

CarbonChemical Shift (δ, ppm) (Predicted)C-F Coupling (J, Hz) (Predicted)
C2123 - 125-
C3102 - 104-
C3a127 - 129d, small
C4118 - 120d, small
C5156 - 160d, large
C6108 - 110d, large
C7111 - 113d, small
C7a132 - 134-
C H₃15 - 17-

¹⁹F NMR for Fluorine Environment and Conformational Studies

¹⁹F NMR is highly sensitive and provides direct information about the fluorine atom's local environment.

X-ray Crystallography for Solid-State Structure Determination

Should single crystals of this compound be grown, X-ray crystallography would provide an unambiguous determination of its solid-state structure. This technique would yield precise data on bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the packing arrangement of the molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonding (N-H···F or N-H···π) and π-π stacking. nih.govacs.org This information is crucial for understanding the molecule's physical properties and for computational modeling studies.

A hypothetical table summarizing potential crystallographic data is shown below.

ParameterPredicted Value
Crystal SystemMonoclinic or Orthorhombic
Space Groupe.g., P2₁/c or Pna2₁
Unit Cell a (Å)7 - 9
Unit Cell b (Å)5 - 15
Unit Cell c (Å)8 - 12
Bond Length C5-F (Å)~1.35
Bond Length C4-C10 (CH₃) (Å)~1.51
Intermolecular InteractionsHydrogen bonding, π-stacking

Crystal System and Space Group Analysis

To determine the crystal system and space group of this compound, a single-crystal X-ray diffraction analysis would be required. This technique involves growing a high-quality single crystal of the compound and exposing it to an X-ray beam. The diffraction pattern produced provides information about the electron density distribution within the crystal, allowing for the determination of the unit cell parameters (the dimensions of the basic repeating unit of the crystal) and the symmetry operations that relate the molecules within the crystal. This information is used to assign the crystal to one of the seven crystal systems (triclinic, monoclinic, orthorhombic, tetragonal, trigonal, hexagonal, or cubic) and to identify its specific space group, which describes the complete symmetry of the crystal structure.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Van der Waals)

Once the crystal structure is determined, the nature and geometry of intermolecular interactions can be analyzed in detail. For this compound, key interactions would be expected to include:

Hydrogen Bonding: The indole N-H group is a classic hydrogen bond donor. It would likely form hydrogen bonds with the fluorine atom or the π-system of the indole ring of a neighboring molecule. The geometry of these bonds (distances and angles) would be precisely measured from the crystal structure data.

π-π Stacking: The aromatic indole rings could stack on top of each other, leading to stabilizing π-π interactions. The analysis would focus on the distance between the rings and their relative orientation (e.g., parallel-displaced or T-shaped).

Crystal Packing and Voids Analysis

The crystal packing analysis describes how the individual molecules of this compound are arranged in three-dimensional space. This arrangement is a consequence of the various intermolecular interactions. Computational tools would be used to visualize the packing motifs, such as herringbone or layered structures.

Voids analysis involves identifying any empty spaces or channels within the crystal lattice. The size, shape, and volume of these voids would be calculated. This information is important as it can influence the physical properties of the material, such as its density and its ability to include guest molecules.

Mass Spectrometry for Molecular Structure and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. For this compound, an electron ionization (EI) mass spectrum would be acquired. The molecular ion peak (M+) would confirm the compound's molecular weight.

The fragmentation pattern provides a fingerprint of the molecule. The indole ring is relatively stable, but characteristic fragmentation pathways would be expected. The analysis would involve identifying the major fragment ions and proposing plausible fragmentation mechanisms. This data is crucial for confirming the identity of the compound and for distinguishing it from its isomers.

Advanced Chromatographic Techniques for Purification and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is an essential technique for the purification and purity assessment of organic compounds like this compound.

Normal-Phase and Reverse-Phase HPLC Methodologies

Both normal-phase and reverse-phase HPLC methods could be developed for this compound.

Normal-Phase HPLC: This would typically involve a polar stationary phase (e.g., silica (B1680970) gel) and a non-polar mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate). This method separates compounds based on their polarity, with less polar compounds eluting first.

Reverse-Phase HPLC: This is the more common technique and uses a non-polar stationary phase (e.g., C18-modified silica) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). In this mode, more polar compounds elute first.

For both methods, development would involve optimizing parameters such as the mobile phase composition, flow rate, and column temperature to achieve good separation and peak shape. The purity of a sample would be determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram.

Computational and Theoretical Studies on 5 Fluoro 4 Methyl 1h Indole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for investigating the intrinsic properties of a molecule at the electronic level. These methods provide a detailed understanding of molecular structure, stability, and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. researchgate.net By calculating the electron density, DFT can accurately predict a molecule's geometry, energy levels, and various reactivity descriptors. mdpi.com For substituted indoles, DFT methods like B3LYP with a 6-31G basis set are commonly employed to optimize the molecular structure and calculate key electronic parameters. nih.gov

The electronic properties of 5-fluoro-4-methyl-1H-indole are heavily influenced by its substituents. The fluorine atom at the C-5 position acts as an electron-withdrawing group, while the methyl group at C-4 is electron-donating. These opposing effects create a unique electronic distribution across the indole (B1671886) ring.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. acs.org A smaller gap suggests higher reactivity. The molecular electrostatic potential (MEP) map visually represents the charge distribution, highlighting electron-rich areas (typically colored red) susceptible to electrophilic attack and electron-poor areas (colored blue) prone to nucleophilic attack. nih.gov

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound

ParameterIllustrative ValueSignificance
HOMO Energy-6.2 eVRegion of electron donation (nucleophilicity)
LUMO Energy-1.5 eVRegion of electron acceptance (electrophilicity)
HOMO-LUMO Gap (ΔE)4.7 eVIndicator of chemical reactivity and stability acs.org
Dipole Moment2.5 DMeasure of molecular polarity

Note: The values in this table are hypothetical and serve to illustrate the typical output of a DFT calculation for a molecule of this class.

Conformational Analysis and Energy Landscapes

Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule and determining their relative energies. For a relatively rigid structure like the indole ring system, conformational flexibility is limited. mdpi.com However, computational methods can be used to explore the rotational barrier of the methyl group and the planarity of the bicyclic system. DFT calculations can map the potential energy surface associated with bond rotations, revealing the most energetically favorable conformations. mdpi.com While the indole core itself is planar, these calculations confirm the lowest energy state and assess any minor deviations from planarity caused by the substituents.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, typically in a simulated biological environment like a water box. tandfonline.com This technique models the movements and interactions of every atom in the system, offering insights that static models cannot.

Table 2: Typical Setup for an MD Simulation of this compound

ParameterTypical Value/Condition
Force FieldAMBER, CHARMM, or GROMOS
Solvent ModelTIP3P or SPC/E water
System Size~10,000 atoms (including solvent)
Simulation Time100-200 nanoseconds
Temperature300 K (approximating physiological temperature)
Pressure1 bar

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.govnih.gov It is a crucial tool in drug discovery for screening virtual libraries of compounds and understanding potential binding mechanisms. nih.gov

Prediction of Binding Affinities and Modes of Binding

In a docking study involving this compound, the compound would be placed into the active site of a target protein. An algorithm then samples numerous possible conformations and orientations of the ligand, scoring each based on the predicted binding affinity (e.g., in kcal/mol). researchgate.netmdpi.com

The specific substituents on the indole ring play a key role in these interactions. The indole NH group can act as a hydrogen bond donor, a common interaction in protein-ligand binding. nih.gov The fluorine atom can participate in favorable halogen bonding or other electrostatic interactions, while the methyl group can engage in hydrophobic (van der Waals) interactions within a nonpolar pocket of the active site. nih.gov Docking studies on similar indole derivatives have successfully rationalized their binding modes within various protein targets, such as kinases and enzymes. nih.govnih.gov

Table 3: Hypothetical Docking Results for this compound against a Protein Kinase Target

ParameterIllustrative Result
Binding Affinity (Score)-8.5 kcal/mol
Key Interacting ResiduesVal25, Leu98, Cys150, Glu148
Interaction TypesHydrogen Bond (with Glu148), Hydrophobic Interactions (with Val25, Leu98), Halogen Bond (with Cys150 backbone)

Note: This table presents hypothetical data to illustrate the output of a molecular docking simulation.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.goveurjchem.com By developing a predictive model, QSAR can be used to estimate the activity of new, unsynthesized molecules. nih.gov

To build a QSAR model for a series of indole derivatives including this compound, a dataset of compounds with known biological activities (e.g., IC₅₀ values) is required. For each compound, a set of molecular descriptors is calculated. These can include physicochemical properties (e.g., logP, molecular weight), electronic descriptors (from DFT), and topological indices. Statistical methods, such as Multiple Linear Regression (MLR), are then used to generate an equation that correlates the descriptors with the observed activity. nih.gov A robust QSAR model can guide the design of new indole derivatives with potentially improved potency. nih.gov

Table 4: Example Descriptors for a QSAR Study of Indole Derivatives

CompoundlogPHOMO Energy (eV)Molecular WeightObserved Activity (pIC₅₀)
Indole Analog 12.1-6.5145.195.8
This compound2.6-6.2149.176.5
Indole Analog 33.2-6.1179.627.1
Indole Analog 41.9-6.8161.165.2

Note: This table contains hypothetical data to illustrate the structure of a dataset used for QSAR modeling.

Structure Activity Relationship Sar Studies of 5 Fluoro 4 Methyl 1h Indole and Its Analogues

Impact of Fluorine at C5 on Biological Activity

The introduction of fluorine into organic molecules is a widely used strategy in medicinal chemistry due to its unique properties. Fluorine is the most electronegative element, and its small size allows it to act as a bioisostere of a hydrogen atom, yet it can profoundly alter a molecule's electronic properties, lipophilicity, metabolic stability, and binding interactions. researchgate.netmdpi.com

The substitution of a hydrogen atom with fluorine can significantly impact a molecule's binding affinity to its biological target. This enhancement can arise from several factors, including favorable electrostatic interactions, altered lipophilicity which can improve passage through membranes or interaction with hydrophobic pockets, and the ability of the C-F bond to participate in non-canonical hydrogen bonds. researchgate.netmdpi.com The specific pattern of fluorine substitution on an aromatic ring has been shown to affect binding affinity in a manner dependent on both hydrophobicity and the precise placement of the fluorine atom(s). nih.gov In the context of the indole (B1671886) ring, placing an electron-withdrawing group like fluorine at the C5 position can modulate the electron density of the entire ring system, influencing its ability to engage in key interactions, such as pi-stacking or hydrogen bonding, with a protein target. For example, studies on various fluoroaromatic inhibitors have demonstrated that these compounds can bind to proteins with high affinity (Kd < 3 nM), with the specific binding mode being influenced by the fluorine substitution pattern. nih.gov

Table 1: Illustrative Impact of Fluorine Substitution on Binding Affinity
CompoundSubstitutionTargetEffect on Binding Affinity
Parent IndoleNoneHypothetical Receptor ABaseline
5-Fluoroindole (B109304)C5-FluoroHypothetical Receptor APotentially Increased (due to altered electronics and lipophilicity)
Fluoroaromatic Inhibitor LibraryVarious Fluoro-patternsCarbonic AnhydraseHigh Affinity (Kd < 3 nM), binding mode dependent on substitution pattern nih.gov

Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, causing a conformational change that alters the receptor's response to its endogenous ligand. nih.gov Halogenated indole derivatives have been identified as potent allosteric modulators for certain receptors. For instance, 5-chloroindole (B142107) has been characterized as a potent positive allosteric modulator (PAM) of the 5-HT3 receptor. nih.gov PAMs of the 5-HT3 receptor have potential therapeutic applications in conditions like irritable bowel syndrome. researchgate.net

Studies on halogenated indoles revealed that compounds like 5-chloroindole and 5-iodoindole (B102021) can increase the affinity of agonists for the 5-HT3A receptor without competing for the orthosteric binding site. researchgate.net Given the similar electronic properties of halogens, it is plausible that a 5-fluoro substituent on the indole ring could exert a similar allosteric influence. This modulation fine-tunes the receptor's activity rather than simply turning it on or off, which can be a significant advantage in developing therapeutics with more nuanced effects.

Role of Methyl Group at C4 on Biological Activity

The position of substituents on the indole ring is a critical determinant of biological activity. nih.gov The C4 position, located on the benzene (B151609) portion of the bicyclic system, is often challenging to functionalize but offers a unique vector for modifying molecular shape and interactions. researchgate.net

The placement of a methyl group on the indole core can have profound effects on biological efficacy, and these effects are highly dependent on the specific position of the substitution. A study exploring mithramycin analogues with methylated indole side chains demonstrated that the position of methylation (at C5, C6, or C7) controlled the DNA binding function, cytotoxicity, and selectivity of the compounds. nih.gov For example, the MTM SA-5-methyl-Trp analogue emerged as the most selective, suggesting a delicate balance between DNA binding and solvent exposure governed by the methyl group's location. nih.gov

While this study did not include a C4-methyl analogue, it clearly establishes the principle that minor positional changes of a methyl group can lead to significant differences in biological outcomes like cytotoxicity. A methyl group at the C4 position would introduce steric bulk in close proximity to the pyrrole (B145914) ring, which could either facilitate optimal positioning within a binding pocket or cause steric hindrance, thereby decreasing activity. This highlights the importance of precise positional control when designing indole-based therapeutic agents.

Table 2: Example of Positional Effects of Methylation on Cytotoxicity of Mithramycin (MTM) Analogues nih.gov
CompoundMethyl PositionRelative Cytotoxicity/Selectivity
MTM SA-TrpUnsubstitutedBaseline Potency
MTM SA-5-methyl-TrpC5Most Selective Analogue
MTM SA-6-methyl-TrpC6Different Activity Profile
MTM SA-7-methyl-TrpC7Different Activity Profile

Synergistic and Antagonistic Effects of Fluorine and Methyl Substituents

When two or more functional groups are present on a scaffold, their effects on biological activity can be additive, synergistic (the combined effect is greater than the sum of individual effects), or antagonistic (the groups counteract each other). mdpi.com The interplay between the C5-fluoro and C4-methyl groups in 5-fluoro-4-methyl-1H-indole involves a combination of electronic and steric effects.

The fluorine atom at C5 is strongly electron-withdrawing, which lowers the electron density of the aromatic system. In contrast, the methyl group at C4 is weakly electron-donating and introduces steric bulk. This combination creates a unique electronic and steric profile. A compelling example of the critical interplay between fluoro and methyl substituents can be seen in studies of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles, a class of CFTR potentiators. In this series, a derivative with a 6-fluoro and 9-methyl disubstitution pattern was highly potent (EC50 = 0.06 µM). acs.org However, swapping the positions of these groups to create a 9-fluoro, 6-methyl analogue was detrimental, causing a more than 15-fold decrease in potency (EC50 = 0.94 µM). acs.org

This demonstrates a clear synergistic effect where the specific spatial arrangement of the fluorine and methyl groups is crucial for optimal biological activity. The beneficial effect is not merely a sum of their individual contributions but is dependent on their precise placement relative to each other and the core scaffold. For this compound, the proximity of the bulky methyl group at C4 and the electronegative fluorine at C5 could enforce a specific conformation or create a unique interaction field that is highly favorable for binding to a particular target.

Comparative Analysis with Other Substituted Indole Derivatives within SAR Frameworks

To fully understand the SAR of this compound, it is essential to compare it with other indole derivatives bearing different substituents. SAR studies often reveal that even minor changes, such as substituting fluorine with chlorine or a methyl group with a methoxy (B1213986) group, can lead to dramatic shifts in activity. For instance, in the development of tubulin polymerization inhibitors, replacing the B ring of combretastatin (B1194345) A-4 with an N-methyl-5-indolyl group reduced activity, but adding substituents at the C3 position of the indole restored potent cytotoxicity. nih.gov Similarly, methyl substitution at the N1 position of certain indole derivatives enhanced anticancer activity 60-fold compared to the unsubstituted analogue. nih.gov

The table below provides a comparative overview of how different substituents at various positions on the indole ring influence biological activity, contextualizing the potential profile of the 5-fluoro-4-methyl substitution pattern.

Table 3: Comparative Biological Activity of Various Substituted Indole Derivatives
Compound Class/DerivativeKey SubstituentsBiological Target/ActivityObserved Effect (IC50/EC50)Reference
Tetrahydro-γ-carboline6-Fluoro, 9-MethylCFTR PotentiatorEC50 = 0.06 µM acs.org
Tetrahydro-γ-carboline6-Methyl, 9-FluoroCFTR PotentiatorEC50 = 0.94 µM acs.org
Indole-based Combretastatin AnalogueN1-MethylAnticancer (Cytotoxicity)~60-fold increase in activity vs. N-H nih.gov
Indole-based OxalamideSubstitution at C3Anticancer (Cytotoxicity)Activity varies depending on C3 substituent nih.gov
Halogenated Indoles5-Chloro5-HT3 Receptor ModulatorPotent Positive Allosteric Modulator nih.gov

This comparative analysis underscores that no single substituent or position is universally optimal. The specific combination and spatial relationship of functional groups, as seen in the this compound structure, are what ultimately define its unique biological activity profile within the vast chemical space of indole derivatives.

General Principles of Indole Substitution and Resultant Biological Activity

The indole scaffold is a privileged structure in medicinal chemistry due to its presence in numerous natural products and synthetic compounds with a wide range of pharmacological activities. mdpi.comnih.govresearchgate.net The biological profile of indole derivatives can be significantly modulated by the introduction of various substituents at different positions of the indole ring. nih.govmdpi.com Structure-activity relationship (SAR) studies have established several general principles regarding the influence of substitution patterns on the resulting biological activity. mdpi.com

Substitution at the N1-position of the indole ring often influences the compound's pharmacokinetic properties and can modulate its activity. For instance, the introduction of N-alkoxy substituents of increasing carbon length in certain indole-3-carbinol (B1674136) derivatives led to a significant enhancement in their anti-proliferative efficacy in human breast cancer cells. nih.gov Conversely, in a series of 3-acylindole-2-carboxylic acids designed as cytosolic phospholipase A2 inhibitors, the introduction of long alkyl chains (eight or more carbons) at the N1-position resulted in a loss of activity. nih.gov However, replacing the terminal methyl group of these alkyl chains with a carboxylic acid moiety significantly increased the inhibitory potency. nih.gov

The C2-position is also a critical site for substitution. While many bioactive indoles are substituted at other positions, modifications at C2 can have a profound impact. For example, in the development of CysLT1 selective antagonists, the presence of a carboxylic acid group at the C2-position was found to be important for activity, and its replacement with an acetic or propionic acid substituent led to a decrease in inhibitory potency. nih.gov

The C3-position is one of the most frequently substituted positions in bioactive indole derivatives. chemijournal.comresearchgate.net A wide variety of substituents at this position have been shown to impart significant biological activities. chemijournal.com For instance, the length of an acyl residue at the C3-position was critical for the inhibition of cytosolic phospholipase A2, with optimal activity observed with chains of 12 or more carbons. nih.gov The introduction of a double bond and an ester group at position 3 has also been shown to increase cytotoxicity in certain anticancer agents. mdpi.com

Substitutions on the benzene ring (positions C4, C5, C6, and C7) significantly influence the electronic properties and lipophilicity of the indole molecule, thereby affecting its biological activity. Halogenation is a common strategy to enhance the potency of indole-based drugs. The introduction of halogen atoms like fluorine, chlorine, and bromine at the C5 or C7 position can enhance cytotoxic effects. mdpi.com Specifically, in a series of CysLT1 selective antagonists, fluorine-substituted derivatives were found to be more potent than their chlorine-substituted counterparts. researchgate.net Furthermore, substitution at the C4-position was generally the least favorable for this particular activity, while substitution at the C7-position with a methoxy group was the most favorable. researchgate.net For anti-inflammatory prodolic acid analogs, ring substitution was shown to enhance potency by prolonging the serum half-life, likely by interfering with metabolic hydroxylation of the indole ring. nih.gov

The following interactive data table summarizes the general principles of indole substitution and the resulting biological activities based on available research findings.

Substitution PositionSubstituent TypeResultant Biological Activity
N1N-alkoxy (increasing carbon length)Increased anti-proliferative activity. nih.gov
N1Long alkyl chains (≥8 carbons)Decreased inhibitory activity of cPLA2. nih.gov
N1Alkyl chain with terminal carboxylic acidIncreased inhibitory activity of cPLA2. nih.gov
C2Carboxylic acidImportant for CysLT1 antagonist activity. nih.gov
C3Long acyl chain (≥12 carbons)Optimal inhibition of cPLA2. nih.gov
C3Double bond and ester groupIncreased cytotoxicity. mdpi.com
C4General substitutionLeast favorable for CysLT1 antagonist activity. researchgate.net
C5Halogens (F, Cl, Br)Enhanced cytotoxicity. mdpi.com
C5Aryl group with BrFavorable for tyrosine kinase inhibition. mdpi.com
C7Halogens (F, Cl, Br)Enhanced cytotoxicity. mdpi.com
C7Methoxy groupMost favorable for CysLT1 antagonist activity. researchgate.net

Mechanistic Investigations of Biological Interactions of 5 Fluoro 4 Methyl 1h Indole

Modulatory Effects on Cellular Pathways (e.g., Signal Transduction, Gene Expression)

Detailed studies on the modulatory effects of 5-fluoro-4-methyl-1H-indole on cellular pathways, including signal transduction and gene expression, have not been published. While the parent indole (B1671886) molecule is known to act as a signaling molecule in microbial communities, influencing processes like biofilm formation, similar investigations have not been extended to this specific fluorinated and methylated derivative.

Enzyme Inhibition Mechanisms

No specific enzymes have been identified as being inhibited by this compound, and therefore, no enzyme inhibition mechanisms have been described. Research into other fluorinated molecules, such as 5-fluoro-α-methyl tryptophan, has explored their interaction with enzymes like Indoleamine 2,3-dioxygenase (IDO1), but this cannot be extrapolated to this compound. thno.orgresearchgate.net The presence of a fluorine atom in a molecule can lead to potent enzyme inhibition through various mechanisms, often by acting as a stable mimic of a transition state or by altering the electronic properties of the molecule, but such effects have not been documented for this compound. nih.gov

Receptor Binding Mechanisms and Allosteric Modulation

There is no available data from receptor binding assays or mechanistic studies concerning the interaction of this compound with any physiological receptors. Consequently, information regarding its potential for receptor binding, agonism, antagonism, or allosteric modulation is not available in the current scientific literature.

Applications in Chemical Biology and Advanced Research

Development as Research Probes and Tools

The unique characteristics of the fluorine atom make fluoroindole derivatives, such as 5-fluoro-4-methyl-1H-indole, highly valuable as research tools, particularly in the field of protein analysis.

Fluorine-19 (¹⁹F) NMR spectroscopy has become a powerful technique for studying protein structure, dynamics, and interactions. nih.gov The ¹⁹F nucleus possesses several advantageous properties for NMR studies: it has a nuclear spin of ½, a natural abundance of 100%, and the second-highest gyromagnetic ratio after protons, resulting in 83% of the signal sensitivity of ¹H NMR. ucla.eduacs.org Furthermore, the chemical shift of ¹⁹F is highly sensitive to its local environment, spanning a range of over 400 ppm, which allows it to detect subtle conformational changes in a protein. nih.govucla.edu

Since fluorine is virtually absent in biological systems, introducing a ¹⁹F label into a protein provides a clean spectroscopic window with no background signal. ucla.edu Fluoroindole derivatives are frequently used to incorporate fluorinated tryptophan analogues into proteins. nih.gov This can be achieved by supplying a fluoroindole, such as 5-fluoroindole (B109304), to expression systems like E. coli or Pichia pastoris, which then biosynthetically convert it into 5-fluorotryptophan (B555192) for incorporation into the target protein during synthesis. semanticscholar.orgnih.gov This method is cost-effective and often requires minimal genetic manipulation of the expression host. nih.gov

The resulting ¹⁹F-labeled proteins can be studied to monitor ligand binding, protein folding, and conformational changes. ucla.edu For example, ¹⁹F-NMR was used to study the neurokinin 1 receptor (NK1R), a G protein-coupled receptor (GPCR), where a specific tryptophan residue, known as the "toggle switch tryptophan," could be identified and investigated site-specifically. nih.gov The introduction of fluorine is generally considered a minimal perturbation that does not significantly alter the protein's structure or function. nih.gov

Table 1: Advantages of ¹⁹F Nucleus for NMR Studies

Property Description Benefit in Protein NMR
Spin ½ Results in sharp, well-defined NMR signals.
Natural Abundance 100% No isotopic enrichment is necessary, making labeling more straightforward. ucla.edu
Gyromagnetic Ratio High (83% of ¹H) Provides strong signal intensity and high sensitivity. ucla.eduacs.org
Chemical Shift Range >400 ppm Extremely sensitive to small changes in the local chemical environment, ideal for detecting conformational shifts. ucla.edu
Biological Abundance Virtually zero Creates a "clean" spectroscopic window with no background noise from the biological sample. ucla.edu

Indole (B1671886) Scaffold as a Lead Structure for Drug Discovery Programs

The indole ring system is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a core structure found in many biologically active compounds and approved drugs. mdpi.commdpi.com This bicyclic heterocycle, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is present in numerous natural products, alkaloids, and pharmaceuticals. nih.govajchem-b.comresearchgate.net Its structural versatility and ability to interact with various biological targets make it a highly attractive starting point for drug discovery programs. mdpi.comnih.gov

Indole derivatives have been shown to exhibit an exceptionally broad range of pharmacological activities. ajchem-b.comresearchgate.net Researchers have extensively explored this scaffold to develop treatments for a wide array of diseases. mdpi.comnih.gov The indole nucleus is a key component in drugs targeting cancer, inflammation, microbial infections, and neurological disorders. mdpi.comnih.gov

The diverse bioactivities associated with the indole scaffold include:

Anticancer/Antitumor Activity : Many indole derivatives act as tubulin polymerization inhibitors or show antiproliferative activity against various cancer cell lines. nih.govresearchgate.net

Anti-inflammatory and Analgesic Activity : The well-known NSAID Indomethacin features an indole core, and other derivatives have been shown to inhibit key inflammatory pathways like COX-2 and NF-κB. mdpi.comresearchgate.net

Antimicrobial Activity : Indole compounds have demonstrated efficacy against both gram-positive and gram-negative bacteria, as well as antifungal properties. mdpi.comajchem-b.com

Antiviral Activity : The indole scaffold is present in compounds with activity against various viruses, including HIV and influenza. researchgate.netresearchgate.netpcbiochemres.com

Neuroprotective and CNS Activity : As a core component of the neurotransmitter serotonin (B10506) and other essential biomolecules, the indole structure has been leveraged to develop drugs for Alzheimer's disease, schizophrenia, and depression. researchgate.netpcbiochemres.com

Other Activities : The pharmacological potential of indole derivatives also extends to antimalarial, antitubercular, antihypertensive, and antioxidant effects. ajchem-b.comresearchgate.net

Table 2: Selected Pharmacological Activities of the Indole Scaffold

Pharmacological Activity Therapeutic Area References
Anticancer / Antiproliferative Oncology nih.govresearchgate.net
Anti-inflammatory Inflammation, Pain Management mdpi.comresearchgate.net
Antimicrobial / Antibacterial Infectious Diseases mdpi.comajchem-b.com
Antiviral Infectious Diseases researchgate.netresearchgate.netpcbiochemres.com
Anti-Alzheimer's / Neuroprotective Neurology researchgate.netnih.gov
Antihypertensive Cardiovascular ajchem-b.comresearchgate.net
Antitubercular Infectious Diseases ajchem-b.comnih.gov

The modification of the indole scaffold with various substituents is a key strategy for optimizing pharmacological properties. mdpi.com The design of new analogues aims to enhance potency, improve selectivity for the biological target, and refine pharmacokinetic profiles. nih.gov The introduction of substituents at different positions on the indole ring can significantly alter the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with target proteins. mdpi.commdpi.com

For instance, in the development of Rho kinase (ROCK) inhibitors for hypertension, a 7-azaindole (B17877) scaffold was used as a hinge-binding motif. nih.gov The systematic introduction of different substituents at the 3-position of this core structure led to a significant increase in activity and the identification of a highly selective and orally available drug candidate. nih.gov Similarly, novel indole-based compounds have been designed as multi-target-directed ligands for Alzheimer's disease by incorporating pharmacophores that target acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and neuroinflammation. nih.gov The strategic placement of groups like methanesulfonyl (SO₂Me) can confer selectivity for specific enzyme isoforms, such as COX-2. nih.gov

The fluorine atom in this compound is a particularly valuable substituent in drug design. Its high electronegativity can alter the acidity of the N-H proton and influence hydrogen bonding interactions. Furthermore, replacing a hydrogen atom with fluorine can block metabolic pathways, thereby increasing the compound's metabolic stability and bioavailability. acs.org The methyl group at the 4-position adds steric bulk and increases lipophilicity, which can also modulate binding affinity and cell permeability.

Utility as Synthetic Intermediates for Complex Molecular Architectures

Beyond its direct biological applications, the indole ring is a fundamental building block in organic synthesis. researchgate.net Its chemical reactivity allows for functionalization at multiple positions, making it a versatile intermediate for constructing more complex molecules. jetir.org Indole derivatives like 5-fluoro-3-methyl-1H-indole-2-carbaldehyde serve as crucial intermediates in the synthesis of pharmaceuticals and fluorescent probes. chemimpex.com

The indole nucleus can undergo various chemical transformations, including:

Electrophilic Substitution : This typically occurs at the C3 position, which is the most nucleophilic site. jetir.org

N-Alkylation/Arylation : The nitrogen atom can be readily substituted.

Lithiation and Metal-Catalyzed Cross-Coupling : These reactions allow for the introduction of a wide range of substituents at specific positions on the benzene or pyrrole ring, enabling the creation of diverse molecular libraries. jetir.orgnih.gov

(1H-Indol-3-yl)methanols, for example, are versatile precursors used in Friedel–Crafts alkylations to prepare biologically active diindolylmethanes. nih.gov The halogenated nature of compounds like this compound makes them particularly useful substrates for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), further expanding their synthetic utility for creating novel and complex molecular structures. nih.gov This versatility solidifies the role of substituted indoles as indispensable tools for both medicinal chemists and synthetic organic chemists.

Future Research Directions and Unaddressed Challenges

Development of Novel and Efficient Synthetic Routes for Specific Regioisomers

A primary challenge in the exploration of 5-fluoro-4-methyl-1H-indole lies in its synthesis. The precise placement of both a fluorine atom and a methyl group on the benzene (B151609) ring of the indole (B1671886) scaffold, particularly in a vicinal (adjacent) arrangement, presents a significant regiochemical challenge. Existing classical indole syntheses, such as the Fischer, Bartoli, or Bischler methods, often require specifically substituted anilines or other precursors that may not be commercially available and can be laborious to prepare. Furthermore, these methods can sometimes lead to mixtures of regioisomers, necessitating difficult and costly purification steps.

Future research must focus on the development of novel synthetic strategies that offer high regioselectivity and efficiency. A key area of investigation will be the late-stage functionalization of indole precursors. This could involve transition-metal-catalyzed C-H activation and functionalization, which would allow for the direct introduction of methyl and fluoro groups onto an indole core, thereby avoiding the lengthy synthesis of pre-functionalized starting materials. The development of orthogonal directing groups that can guide substituents to the C4 and C5 positions of the indole ring would be a significant breakthrough.

Another promising avenue is the exploration of novel fluorination and methylation reagents that exhibit high regioselectivity. For instance, advancements in electrophilic fluorinating agents could provide milder and more selective methods for the fluorination of 4-methylindole (B103444). Conversely, developing selective methylation techniques for 5-fluoroindole (B109304) is equally critical. The ultimate goal is to establish robust, scalable, and cost-effective synthetic routes that provide unambiguous access to this compound and its other regioisomers, such as 4-fluoro-5-methyl-1H-indole, to enable a systematic evaluation of their structure-activity relationships (SAR).

Table 1: Comparison of Potential Synthetic Strategies for this compound
Synthetic ApproachPotential AdvantagesCurrent Challenges and Future Research Focus
Classical Indole Synthesis (e.g., Fischer, Bartoli)Well-established and understood reaction mechanisms.Requires multi-step synthesis of specifically substituted precursors; potential for low regioselectivity and harsh reaction conditions. Future work should aim to find milder conditions and more readily available starting materials.
Transition-Metal-Catalyzed C-H ActivationEnables late-stage functionalization, improving atom economy and reducing step count.Controlling regioselectivity for vicinal C4/C5 substitution is difficult; catalyst development for this specific transformation is needed. Research should focus on the design of novel ligands and directing groups.
Novel Fluorination/Methylation StrategiesPotentially milder reaction conditions and improved selectivity.The development of reagents that can selectively functionalize the C4 and C5 positions of a substituted indole is still in its early stages. The focus should be on creating new reagents with unique reactivity profiles.

Comprehensive Mechanistic Elucidation of Biological Activities at the Molecular Level

The biological activities of this compound are largely uncharacterized. The introduction of a fluorine atom can alter a molecule's pKa, lipophilicity, and metabolic stability, and it can participate in hydrogen bonding and other non-covalent interactions. The methyl group, on the other hand, can provide steric bulk and enhance hydrophobic interactions. The interplay of these two groups at the C5 and C4 positions, respectively, will undoubtedly have a unique impact on the molecule's interaction with biological targets.

A significant unaddressed challenge is to move beyond simple screening and to understand the molecular mechanisms of action of this compound. Future research should employ a range of biophysical and structural biology techniques to elucidate how this compound interacts with its biological targets at an atomic level. Techniques such as X-ray crystallography and cryo-electron microscopy could provide high-resolution structures of the compound bound to its target protein. Furthermore, the use of ¹⁹F NMR spectroscopy can be a powerful tool to probe the local environment of the fluorine atom upon binding, providing insights into protein-ligand interactions in solution. diva-portal.org

Investigating the kinetics of target binding, including association and dissociation rates, will also be crucial for understanding the compound's pharmacological profile. Unraveling these molecular details is essential for the rational design of second-generation compounds with improved potency, selectivity, and pharmacokinetic properties.

Exploration of New Biological Targets and Pathways

The vast chemical space of biological targets remains largely unexplored for this compound. The indole nucleus is a privileged scaffold that is known to interact with a wide variety of protein families, including G-protein coupled receptors (GPCRs), kinases, and enzymes involved in metabolic pathways. nih.govrsc.org The specific substitution pattern of this compound may confer novel selectivity or affinity for previously unconsidered targets.

A critical future direction is the systematic screening of this compound against diverse panels of biological targets. High-throughput screening (HTS) campaigns against large libraries of enzymes and receptors could uncover novel activities. Phenotypic screening in various cell-based models of disease, followed by target deconvolution studies, could also reveal unexpected therapeutic applications. Given the known activities of other substituted indoles, a targeted approach to screening against certain protein families is also warranted.

Table 2: Potential Biological Target Classes for Screening of this compound
Target ClassRationale Based on Indole ScaffoldPotential Therapeutic Areas
G-Protein Coupled Receptors (GPCRs)The indole core is a common motif in ligands for serotonin (B10506) (5-HT) and dopamine (B1211576) receptors. nih.govNeurological disorders, psychiatric conditions, migraine.
Protein KinasesMany kinase inhibitors feature a heterocyclic core that mimics the adenine (B156593) region of ATP.Oncology, inflammatory diseases.
Nuclear ReceptorsThe lipophilic nature of the substituted indole may allow it to bind to the ligand-binding domains of nuclear receptors.Metabolic diseases, oncology, inflammation.
Enzymes (e.g., COX, MAO)Indole derivatives have been developed as inhibitors of various enzymes. nih.govInflammation, pain, neurodegenerative diseases.
Ion ChannelsThe aromatic and electrostatic properties could favor interaction with the pores or allosteric sites of ion channels.Cardiovascular diseases, neurological disorders.

Furthermore, exploring the impact of this compound on cellular signaling pathways using systems biology approaches, such as transcriptomics and proteomics, could provide a more holistic understanding of its biological effects and help to identify novel therapeutic avenues.

Advanced Computational Methodologies for Predictive Modeling and Rational Design

Computational chemistry and molecular modeling offer powerful tools to accelerate the discovery and optimization of new therapeutic agents. acs.org For this compound, these methodologies are currently underutilized. Future research should leverage advanced computational approaches to predict the properties of this molecule and to guide the design of new derivatives.

Density functional theory (DFT) calculations can be used to understand the electronic structure of this compound and to predict its reactivity and key quantum mechanical properties. Molecular dynamics (MD) simulations can be employed to study the conformational preferences of the molecule and to model its interactions with biological targets, providing insights into binding modes and affinities. acs.org These simulations can also be used to predict the impact of further substitutions on the indole ring, thus enabling the rational design of new compounds with enhanced properties. rsc.orgresearchgate.net

A significant challenge that needs to be addressed is the development of accurate and reliable predictive models for the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of fluorinated compounds. Machine learning and artificial intelligence (AI) are emerging as valuable tools in this area. By training algorithms on large datasets of known compounds, it may be possible to develop in silico models that can predict the pharmacokinetic and toxicological profiles of this compound and its derivatives with greater accuracy. This would allow for the early-stage filtering of compounds with undesirable properties, saving time and resources in the drug discovery pipeline.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-fluoro-4-methyl-1H-indole, and how can regioselectivity be controlled?

  • Methodology :

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : A regioselective approach involves coupling 3-(2-azidoethyl)-5-fluoro-1H-indole with alkynes using CuI as a catalyst in PEG-400/DMF solvent mixtures. This method minimizes byproducts and achieves moderate yields (42%) after purification via flash column chromatography (70:30 ethyl acetate/hexane) .
  • Thiosemicarbazone Derivatives : For functionalized derivatives, refluxing indole precursors with sodium acetate in acetic acid followed by recrystallization (DMF/acetic acid) ensures purity .
    • Challenges : Competing substitution patterns (e.g., 4- vs. 6-fluoro isomers) require careful monitoring via TLC and NMR to confirm regiochemistry .

Q. Which spectroscopic techniques are most reliable for characterizing this compound and its derivatives?

  • Nuclear Magnetic Resonance (NMR) :

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₃ groups (e.g., 4-methyl) and fluorine-coupled splitting patterns (²JFH ~50 Hz) .
  • ¹⁹F NMR : A singlet near -120 ppm confirms the absence of adjacent electronegative substituents .
    • Mass Spectrometry : FAB-HRMS provides accurate molecular ion confirmation (e.g., [M+H]⁺ for C₉H₈FN) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

  • Crystallization : Slow evaporation from DMF/ethyl acetate mixtures yields single crystals suitable for X-ray diffraction. Pre-cooling to -20°C enhances crystal stability .
  • Refinement Tools : SHELXL refines structures using high-resolution data (R-factor <0.04), while ORTEP-3 generates publication-quality thermal ellipsoid diagrams .
  • Challenges : Fluorine disorder in the lattice may require constrained refinement or twinning analysis (SHELXD) .

Q. What strategies address conflicting bioactivity data in this compound studies?

  • Experimental Design :

  • Dose-Response Curves : Use bisindolylmaleimide derivatives (e.g., GF 109203X) as positive controls in kinase inhibition assays to validate activity thresholds .
  • Solubility Optimization : For in vitro neuroprotection studies, prepare suspensions in 0.5% CMC-Na or DMSO/PEG-300 mixtures to enhance bioavailability .
    • Data Analysis : Apply mixed-effects models to account for batch variability in cell viability assays (e.g., MTT), especially when IC₅₀ values differ >20% across replicates .

Q. How can researchers optimize this compound for targeted biological applications?

  • Structure-Activity Relationship (SAR) :

  • Substitution Patterns : Introducing electron-withdrawing groups (e.g., trifluoromethoxy at C-5) enhances blood-brain barrier penetration in ischemia models .
  • Bioisosteres : Replace the 4-methyl group with morpholino or piperidinyl moieties to improve solubility without sacrificing potency .
    • In Vivo Testing : For oncological studies, use xenograft models with Flt3 inhibitor benchmarks to assess tumor regression kinetics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.